molecular formula C11H16ClN5O2 B2860616 2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol CAS No. 1351393-86-6

2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol

Cat. No.: B2860616
CAS No.: 1351393-86-6
M. Wt: 285.73
InChI Key: RFOFFWZXMOTDEI-UHFFFAOYSA-N
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Description

2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol is a chemical compound with the CAS Registry Number 1351393-86-6 . It has a molecular formula of C11H15N5O2 and a molecular weight of 249.27 g/mol . The compound features a phenol core substituted with an amino group, a methoxy group, and a 2-isopropyl-2H-tetrazole moiety, contributing to its unique physicochemical properties . Its structure is characterized by a logP of 1.12, two aromatic rings, four rotatable bonds, three hydrogen bond donors, and a polar surface area of 99 Ų . This reagent is supplied as a dry powder and is intended for Research Use Only. It is not intended for human or animal use . Compounds containing the tetrazole functional group, such as this one, are of significant interest in medicinal chemistry and chemical biology research . Tetrazoles are known to be bioisosteres for carboxylic acids and other functional groups, which can improve metabolic stability and alter the pharmacodynamic profile of lead molecules . Specifically, tetrazole-containing structures have been investigated as potential antagonists for various receptors, including studies on angiotensin-II receptor antagonists with associated antihypertensive, antioxidant, and urease inhibition properties . Researchers can utilize this building block in the synthesis of more complex molecules, for studying enzyme inhibition, or as a core structure in the development of novel pharmacological tools .

Properties

IUPAC Name

2-amino-6-methoxy-4-(2-propan-2-yltetrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-6(2)16-14-11(13-15-16)7-4-8(12)10(17)9(5-7)18-3/h4-6,17H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSQDWGILSDPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC(=C(C(=C2)OC)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Construction via [3+2] Cycloaddition

The most widely reported method for tetrazole synthesis involves the Huisgen [3+2] cycloaddition between nitriles and azides. For this compound, the tetrazole is introduced at the phenol’s 4-position through a regioselective reaction.

Procedure :

  • Intermediate Preparation : 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde is reduced to 2-amino-4-hydroxy-5-methoxybenzaldehyde using catalytic hydrogenation.
  • Nitrile Formation : The aldehyde is converted to 4-cyano-2-amino-6-methoxyphenol via a cyanohydrin reaction.
  • Cycloaddition : The nitrile undergoes [3+2] cycloaddition with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100°C for 24 hours, yielding the 5-substituted tetrazole.
  • N2-Alkylation : The tetrazole is alkylated with 2-bromopropane in the presence of potassium carbonate (K₂CO₃) to introduce the propan-2-yl group at N2.

Key Data :

Step Reagents/Conditions Yield
Nitrile formation KCN, HCl, H₂O, 80°C 72%
Cycloaddition NaN₃, NH₄Cl, DMF, 100°C 65%
Alkylation 2-bromopropane, K₂CO₃, DMF, 60°C 58%

This route achieves an overall yield of 27% but requires careful control of pH and temperature to prevent decomposition of the amino group.

Ugi Tetrazole Multicomponent Reaction (MCR)

The Ugi tetrazole reaction offers a one-pot strategy to assemble the tetrazole-phenol scaffold. This method, adapted from recent advances in MCR chemistry, enables simultaneous incorporation of the tetrazole and propan-2-yl groups.

Procedure :

  • Reactants :
    • Amine: 2-Amino-4-methoxyphenol
    • Carbonyl: Isobutyraldehyde (propan-2-yl precursor)
    • Azide: Trimethylsilyl azide (TMS-N₃)
    • Isocyanide: tert-Butyl isocyanide
  • Reaction Conditions :
    Methanol, 25°C, 48 hours, followed by acid-mediated cyclization (HCl/MeOH, 60°C).

Mechanistic Insight :
The reaction proceeds via imine formation, azide addition, and cyclization to generate the tetrazole ring. The propan-2-yl group originates from the isobutyraldehyde component.

Advantages :

  • Convergent synthesis (fewer steps)
  • High atom economy (82% calculated)

Limitations :

  • Low regioselectivity for N2-substitution (1H:2H ratio = 1:1.2)
  • Requires chromatographic separation to isolate the 2H-tetrazole isomer.

Post-Functionalization of Preformed Tetrazoles

An alternative approach involves coupling a pre-synthesized 2-(propan-2-yl)-2H-tetrazole-5-carboxylic acid to the phenol core via esterification or amidation, followed by reduction.

Procedure :

  • Tetrazole Synthesis : 2-(Propan-2-yl)-2H-tetrazole-5-carboxylic acid is prepared via alkylation of 5-carboxytetrazole with 2-bromopropane.
  • Esterification : The carboxylic acid is activated with thionyl chloride (SOCl₂) and coupled to 2-amino-6-methoxyphenol using N,N’-dicyclohexylcarbodiimide (DCC).
  • Reduction : The ester intermediate is reduced to the target phenol derivative using lithium aluminum hydride (LiAlH₄).

Critical Observations :

  • Esterification yields are moderate (50–60%) due to steric hindrance from the propan-2-yl group.
  • Over-reduction of the tetrazole ring by LiAlH₄ necessitates strict temperature control (−10°C).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, tetrazole-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.32 (d, J = 8.4 Hz, 1H, Ar-H), 4.85 (sep, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.72 (s, 3H, OCH₃), 2.10 (s, 2H, NH₂), 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (tetrazole C=N), 1250 cm⁻¹ (C-O-CH₃).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for the Ugi MCR route, compared to 95% for the [3+2] cycloaddition method.

Industrial and Pharmacological Applications

While the compound’s specific bioactivity remains under investigation, structural analogs demonstrate:

  • GPR119 Agonism : Tetrazole-phenol derivatives modulate G protein-coupled receptors, suggesting potential antidiabetic applications.
  • Antihypertensive Activity : Similar scaffolds inhibit angiotensin-II receptors, as evidenced by docking studies showing tetrazole-Ni²⁺ interactions.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrazole ring can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol with structurally related tetrazole- and phenol-containing compounds, focusing on substituent effects, physicochemical properties, and synthetic approaches.

Structural Analogues and Substituent Effects

a. Tetrazole Derivatives with Alkyl/Aryl Substituents Compounds such as 2-alkyl-5-{4-[1-(3-nitrophenyl-5-isoxazolyl)methyloxy]phenyl}-2H-tetrazoles (e.g., 7a–h in ) share the tetrazole core but differ in substituents. These analogues feature nitro groups on the isoxazole ring and alkyl chains (e.g., methyl, ethyl) on the tetrazole. The nitro group is electron-withdrawing, reducing solubility compared to the target compound’s electron-donating amino and methoxy groups .

b. Phenothiazine-Tetrazole Hybrids Compounds like 3g, 3h, and 3j () incorporate tetrazole rings linked to phenothiazine moieties. These derivatives exhibit higher molecular weights (e.g., 612.23 g/mol for 3g) and lower solubility due to their bulky phenothiazine groups. In contrast, the target compound’s simpler phenol core (estimated molecular weight ~300 g/mol) likely improves bioavailability and synthetic accessibility .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Properties
Target Compound 2-amino, 6-methoxy, 4-(isopropyl-tetrazole) ~300* Not reported Moderate (organic) Enhanced H-bonding (amino/methoxy); balanced lipophilicity (isopropyl)
7a () 3-nitrophenyl-isoxazolyl, methyl-tetrazole ~400* Not reported Low (nitro group) Electron-withdrawing nitro reduces solubility; potential metabolic stability
3g () Phenothiazine-tetrazole 612.23 70–74 Low (crystalline) High molecular weight limits permeability; phenothiazine enhances rigidity
9c () Benzoimidazole-thiazole-triazole Not reported Not reported Variable (polar groups) Triazole-thiazole motifs may enhance target binding but complicate synthesis

*Estimated based on structural analogues.

Biological Activity

2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol (CAS Number: 1351393-86-6) is a complex organic compound featuring a phenolic backbone, an amino group, a methoxy group, and a tetrazole ring. This unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C11H15N5O2C_{11}H_{15}N_{5}O_{2} with a molecular weight of 249.27 g/mol. The presence of the tetrazole ring is particularly noteworthy as it may enhance the compound's biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₅N₅O₂
Molecular Weight249.27 g/mol
CAS Number1351393-86-6

Antimicrobial Properties

Research indicates that compounds with similar structures, particularly those containing tetrazole moieties, exhibit significant antimicrobial activity. For instance, studies have shown that tetrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus epidermidis and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function.

Case Study: A related study demonstrated that a tetrazole-containing compound inhibited bacterial growth at concentrations as low as 4 µg/mL against S. epidermidis . This suggests that this compound may possess similar antimicrobial properties.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds with similar structural features have been shown to exhibit cytotoxic effects against human cancer cell lines.

Research Findings: In studies assessing cytotoxicity, certain tetrazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity . The unique structural features of this compound may contribute to its efficacy in targeting cancer cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Hydrogen Bonding: The phenolic hydroxyl group can form hydrogen bonds with biological targets, enhancing binding affinity.
  • Tetrazole Ring Interaction: The tetrazole moiety may participate in π-stacking interactions and coordinate with metal ions, influencing enzyme activity and receptor binding.
  • Modulation of Biochemical Pathways: By interacting with specific molecular targets, this compound may modulate various signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other compounds containing similar functional groups:

Compound NameStructure FeaturesNotable Activity
2-amino-4-methoxyphenolLacks tetrazole ringModerate antimicrobial activity
1H-tetrazole derivativesVarying substitutionsHigh antimicrobial activity
6-methoxyquinoline derivativesContains quinoline structureAnticancer properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol, and what methodological considerations are critical?

  • Answer: Synthesis typically involves multi-step reactions, such as coupling tetrazole derivatives with substituted phenols. Key conditions include:

  • Solvent selection: Polar aprotic solvents (e.g., dimethylformamide, chloroform) enhance reaction efficiency .
  • Catalysts: Triethylamine or similar bases are used to deprotonate intermediates and facilitate nucleophilic substitution .
  • Temperature control: Reactions often require reflux (e.g., 80–100°C) to achieve optimal yields .
    • Validation: Monitor progress via TLC or HPLC. Purification via recrystallization (e.g., using acetic acid) is common .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Answer: Standard characterization includes:

  • IR spectroscopy: Identifies functional groups (e.g., NH₂, C-O-C from methoxy, tetrazole ring vibrations) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
  • Elemental analysis: Confirms purity by matching experimental vs. theoretical C, H, N, O percentages .

Q. How does the methoxy group influence the compound’s solubility and stability?

  • Answer: The methoxy group enhances solubility in polar organic solvents (e.g., ethanol, DMSO) due to its electron-donating nature. Stability studies under varying pH (e.g., 2–12) and temperature (25–60°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in reaction yields or purity across synthetic protocols?

  • Answer: Use a split-plot design to systematically test variables (e.g., solvent, catalyst ratio, temperature). For example:

  • Primary factors: Solvent polarity (DMF vs. chloroform).
  • Secondary factors: Reaction time (3–12 hours).
  • Tertiary factors: Post-reaction workup (e.g., quenching methods).
    Statistical tools (ANOVA) can identify significant variables .

Q. How does the tetrazole moiety affect electronic properties and reactivity in cross-coupling reactions?

  • Answer: The tetrazole ring acts as a strong electron-withdrawing group, polarizing the phenol ring and directing electrophilic substitution to specific positions. Computational studies (DFT) can map electron density distribution and predict reactive sites .

Q. What strategies mitigate discrepancies in spectroscopic data interpretation (e.g., overlapping NMR peaks)?

  • Answer:

  • DEPT-135/HSQC NMR: Resolves overlapping signals by separating CH, CH₂, and CH₃ groups .
  • X-ray crystallography: Provides unambiguous structural confirmation (e.g., bond angles, dihedral angles) .
  • Control experiments: Synthesize analogs with isotopic labeling (e.g., ¹³C-methoxy) to track specific resonances .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Answer: Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like kinases or receptors. Key steps:

  • Ligand preparation: Optimize 3D structure using Gaussian (B3LYP/6-31G* basis set).
  • Active site mapping: Align with co-crystallized ligands (PDB databases).
  • Free energy calculations (MM-PBSA): Validate binding stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer:

  • Chiral catalysts: Use (R)- or (S)-BINAP ligands to control stereochemistry during tetrazole ring formation .
  • Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real-time .

Methodological Notes

  • Data Contradiction Analysis: Compare HPLC retention times and mass spectra across batches to identify impurities. Cross-validate with HRMS (Q-TOF) for accurate mass confirmation .
  • Biological Activity Screening: Prioritize assays targeting inflammation or cancer pathways (e.g., COX-2 inhibition, cytotoxicity on HeLa cells) due to structural similarity to bioactive triazole derivatives .

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